molecular formula C13H28N4O2 B12738248 Einecs 270-191-5 CAS No. 68412-47-5

Einecs 270-191-5

Cat. No.: B12738248
CAS No.: 68412-47-5
M. Wt: 272.39 g/mol
InChI Key: FDQASHSGYZQKBQ-UHFFFAOYSA-N
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Description

EINECS 270-191-5 is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database for chemicals marketed in the EU before 1981.

Properties

CAS No.

68412-47-5

Molecular Formula

C13H28N4O2

Molecular Weight

272.39 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide

InChI

InChI=1S/C9H15NO2.C4H13N3/c1-5-8(12)10-9(3,4)6-7(2)11;5-1-3-7-4-2-6/h5H,1,6H2,2-4H3,(H,10,12);7H,1-6H2

InChI Key

FDQASHSGYZQKBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)NC(=O)C=C.C(CNCCN)N

Origin of Product

United States

Chemical Reactions Analysis

Einecs 270-191-5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 270-191-5 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 270-191-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect .

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • Read-Across Predictions : Computational models like RASAR (Read-Across Structure Activity Relationships) leverage structural similarities between EINECS compounds and well-studied analogs (e.g., REACH Annex VI substances) to predict toxicity or pharmacokinetics. For instance, 1,387 labeled chemicals can provide coverage for 33,000 EINECS compounds via similarity networks .
  • For example, halogenation in analogs may drastically alter metabolic pathways compared to non-halogenated this compound .

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